molecular formula C15H15NO B1392174 5-(4-Ethylbenzoyl)-2-methylpyridine CAS No. 1187168-13-3

5-(4-Ethylbenzoyl)-2-methylpyridine

Cat. No. B1392174
CAS RN: 1187168-13-3
M. Wt: 225.28 g/mol
InChI Key: RGIVPUMPGGLKLH-UHFFFAOYSA-N
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Description

5-(4-Ethylbenzoyl)-2-methylpyridine, also known as EBMP, is a chemical compound that belongs to the family of pyridine derivatives. It is a yellow crystalline powder that is used in various scientific research applications, particularly in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Characterization

5-(4-Ethylbenzoyl)-2-methylpyridine derivatives are pivotal in the synthesis of complex organic compounds. Research has shown that these compounds can be used in the creation of novel crown ethers, which are crucial for forming stable complexes with various metal ions, such as sodium. These crown ethers have unique tautomeric equilibria, which have been extensively studied for their potential applications in scientific research (Hayvalı et al., 2003). Additionally, this chemical moiety has been identified as a "drug prejudice" scaffold due to its structural character and wide range of applications in medicinal chemistry, indicating its potential in drug design and synthesis (Bagdi et al., 2015).

Structural and Material Science

In the realm of material science, the study of liquid crystallinity and hydrogen bonding in mixtures containing pyridine derivatives has provided insights into the formation of liquid crystal behavior. These studies have implications for the development of new materials with specific optical and electronic properties (Martinez-Felipe et al., 2016). Furthermore, the structural analysis of phthalide derivatives, closely related to 5-(4-Ethylbenzoyl)-2-methylpyridine, reveals their potential in forming stable crystalline structures, which is fundamental in the design of new materials for various industrial applications (Yılmaz et al., 2020).

Catalysis

These compounds also find importance in catalysis, particularly in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Research indicates that Schiff base complexes of Nickel(II) have been synthesized and characterized for their catalytic activity in Kumada–Corriu cross-coupling reactions, showcasing the role of pyridine derivatives in facilitating these chemical transformations (Kuchtanin et al., 2016).

Supramolecular Chemistry

In supramolecular chemistry, the formation of hydrogen-bonded supramolecular associations is of particular interest. Studies have shown that organic acid–base salts assembled from 2-amino-4-methylpyridine with various benzoic acids form structured frameworks due to charge-assisted hydrogen bonds, highlighting the significance of pyridine derivatives in the design of complex molecular architectures (Khalib et al., 2014).

properties

IUPAC Name

(4-ethylphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-3-12-5-8-13(9-6-12)15(17)14-7-4-11(2)16-10-14/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIVPUMPGGLKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethylbenzoyl)-2-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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